1-ethyl-N-(2-isopropyl-6-methylphenyl)-3-methyl-1H-pyrazole-4-carboxamide
Overview
Description
1-ethyl-N-(2-isopropyl-6-methylphenyl)-3-methyl-1H-pyrazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is commonly referred to as EIPPC and is synthesized using a specific method that involves several steps. In
Mechanism of Action
The mechanism of action of EIPPC is not fully understood. However, studies have suggested that it may act by inhibiting specific enzymes and signaling pathways that are involved in inflammation and cancer development.
Biochemical and Physiological Effects:
EIPPC has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammation. These effects make it a promising candidate for the development of drugs for various diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using EIPPC in lab experiments is its specificity towards specific enzymes and signaling pathways. However, one of the limitations is the lack of information regarding its toxicity and side effects, which may limit its use in clinical trials.
Future Directions
There are several future directions for the study of EIPPC. One of the future directions is to investigate its potential as a therapeutic agent for various diseases, including cancer and inflammation. Another future direction is to study its toxicity and side effects to determine its safety for use in clinical trials. Additionally, further research is needed to understand the mechanism of action of EIPPC and to identify potential targets for drug development.
In conclusion, EIPPC is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of EIPPC as a therapeutic agent for various diseases.
Scientific Research Applications
EIPPC has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that EIPPC has anti-inflammatory and anticancer properties, making it a promising candidate for drug development.
properties
IUPAC Name |
1-ethyl-3-methyl-N-(2-methyl-6-propan-2-ylphenyl)pyrazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-6-20-10-15(13(5)19-20)17(21)18-16-12(4)8-7-9-14(16)11(2)3/h7-11H,6H2,1-5H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKPIZMJOHHDAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C(=O)NC2=C(C=CC=C2C(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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